1H-Indole-5-carboximidamide hydrochloride is a small organic compound classified under the indole derivatives. Its chemical formula is C9H10ClN3, and it has a molecular weight of approximately 195.649 g/mol. The compound features an indole ring structure with a carboximidamide functional group at the 5-position, making it a member of the broader class of carboximidamides. This unique structure positions it among other indole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
The reactivity of 1H-Indole-5-carboximidamide hydrochloride largely revolves around its functional groups. Key reactions include:
1H-Indole-5-carboximidamide hydrochloride exhibits significant biological activity, primarily due to its interaction with various biological targets. Some notable activities include:
Several methods have been developed for synthesizing 1H-Indole-5-carboximidamide hydrochloride:
The applications of 1H-Indole-5-carboximidamide hydrochloride are diverse:
Interaction studies involving 1H-Indole-5-carboximidamide hydrochloride focus on its binding affinity to various biological targets:
1H-Indole-5-carboximidamide hydrochloride shares structural similarities with several other compounds. Here are some notable comparisons:
| Compound Name | Chemical Formula | Similarity (%) | Unique Features |
|---|---|---|---|
| 2-Methyl-1H-indole-5-carboxylic acid | C10H9NO2 | 98 | Methyl substitution at the 2-position |
| 2-Methyl-1H-indole-6-carboxylic acid | C10H9NO2 | 98 | Methyl substitution at the 2-position |
| 4-Methyl-1H-indole-6-carboxylic acid | C10H9NO2 | 96 | Methyl substitution at the 4-position |
| 1H-Indole-5-carboxamide | C9H8N2O | 95 | Lacks the imidamide group |
| 1H-Indole-3-carboximidamide hydrochloride | C9H10ClN3 | 92 | Different positional isomer |
These compounds highlight the structural diversity within indoles and their derivatives, demonstrating how slight modifications can lead to significant differences in biological activity and application potential.
The development of synthetic methodologies for 1H-Indole-5-carboximidamide hydrochloride has evolved significantly over the past two decades, building upon foundational indole synthesis principles established in the late 19th century. The Fischer indole synthesis, discovered in 1883, remained a cornerstone methodology that influenced modern approaches to indole derivative preparation [25]. Early 21st-century developments focused on adapting classical methods to accommodate the specific carboximidamide functionality at the 5-position of the indole ring [20].
Between 2001 and 2010, researchers primarily relied on multi-step synthetic sequences involving initial formation of the indole core followed by functional group transformations at the 5-position [4]. The Leimgruber-Batcho indole synthesis gained prominence during this period due to its compatibility with various starting materials and mild reaction conditions [18]. This method proved particularly valuable for preparing indole derivatives with electron-withdrawing substituents, which are essential for subsequent carboximidamide formation [18].
The period from 2011 to 2015 witnessed significant advances in synthetic efficiency through the development of microwave-assisted Fischer indole synthesis protocols [31]. These improvements addressed traditional limitations including long reaction times and harsh acidic conditions that could interfere with sensitive functional groups [31]. Researchers demonstrated that dimethyl sulfoxide, acetic acid, and water solvent systems in a 2:1:1 ratio provided optimal conditions for indole formation while maintaining substrate compatibility [31].
| Year Range | Key Developments | Yield Improvements | Notable Methodologies |
|---|---|---|---|
| 2001-2005 | Classical multi-step approaches | 45-65% | Fischer synthesis variants |
| 2006-2010 | Leimgruber-Batcho adaptations | 55-75% | Microwave acceleration |
| 2011-2015 | Solvent optimization | 65-85% | Continuous flow methods |
| 2016-2020 | Palladium catalysis integration | 70-90% | Multicomponent reactions |
| 2021-2025 | Green chemistry approaches | 80-95% | Biocatalytic methods |
The contemporary period from 2016 to 2025 has been characterized by the integration of palladium-catalyzed coupling reactions and multicomponent assembly strategies [23]. These approaches enable the construction of highly substituted indoles through single-pot reactions involving three independent components [23]. The development of coupled Buchwald-Hartwig reactions with arene-alkene coupling has provided unprecedented access to complex indole structures with diverse substitution patterns [23].
Recent advances in the field have emphasized sustainable synthetic approaches, with biocatalytic methods emerging as environmentally friendly alternatives to traditional chemical processes [28]. Microflow synthesis techniques have demonstrated particular promise for industrial applications, offering precise control over reaction parameters and significantly reduced reaction times [28]. These methods achieve target products in high yields while limiting unwanted side reactions through millisecond-scale mixing and short residence times of approximately 0.1 seconds [28].
The transformation of carboxylic acid derivatives to carboximidamide functionalities represents a critical step in the synthesis of 1H-Indole-5-carboximidamide hydrochloride. Several strategic approaches have been developed to achieve this conversion efficiently, each offering distinct advantages depending on the specific substrate and reaction conditions [4] [8].
The primary pathway involves initial conversion of the carboxylic acid to the corresponding nitrile intermediate, followed by hydroxylamine-mediated transformation to the carboximidamide [32]. This two-step approach begins with dehydration of the carboxylic acid using reagents such as thionyl chloride or phosphorus oxychloride to generate the acid chloride, which subsequently undergoes treatment with ammonia to form the primary amide [8]. The amide is then dehydrated to the nitrile using dehydrating agents like phosphorus pentoxide or cyanuric chloride [34].
The conversion of nitriles to carboximidamides proceeds through nucleophilic attack of hydroxylamine on the nitrile carbon [32]. This reaction typically employs hydroxylamine hydrochloride in the presence of a base such as sodium carbonate or triethylamine to generate free hydroxylamine in situ [32] [33]. The reaction conditions generally require refluxing in ethanol or methanol for 1 to 48 hours, depending on the electronic nature of the substrate [32].
| Conversion Method | Reagents | Reaction Conditions | Typical Yields |
|---|---|---|---|
| Nitrile via acid chloride | SOCl₂, NH₃, then NH₂OH·HCl | Reflux, 3-24 h | 65-85% |
| Direct amidoxime formation | NH₂OH·HCl, Na₂CO₃ | EtOH reflux, 3 h | 70-90% |
| Microwave-assisted | NH₂OH·HCl, base | MW, 140-170°C, 5-15 min | 76-98% |
| Ultrasonic conditions | NH₂OH, nitrile | Solvent-free, US irradiation | 70-85% |
Alternative strategies employ direct conversion methods that bypass nitrile intermediates [11]. These approaches utilize specialized coupling reagents such as benzotriazol-1-yl-N-oxy-tris-(dimethylamino)phosphonium hexafluorophosphate or N,N'-dicyclohexylcarbodiimide to activate the carboxylic acid toward nucleophilic attack by hydroxylamine derivatives [11]. While these methods offer shorter synthetic sequences, they typically require more expensive reagents and careful optimization of reaction conditions [11].
Recent developments have focused on improving reaction efficiency through microwave irradiation and ultrasonic activation [32]. Microwave-assisted protocols reduce reaction times to 5-15 minutes while achieving yields of 76-98% [32]. Solvent-free methods under ultrasonic irradiation have demonstrated particular promise, providing carboximidamides in 70-85% yields with minimal environmental impact [32].
The mechanism of carboximidamide formation involves initial nucleophilic attack of hydroxylamine on the electrophilic nitrile carbon, forming a tetrahedral intermediate [32]. Subsequent protonation and tautomerization yield the final carboximidamide product [32]. The reaction rate is significantly influenced by the electronic properties of the aromatic system, with electron-withdrawing substituents accelerating the transformation [32].
The synthesis of 1H-Indole-5-carboximidamide hydrochloride requires careful management of multiple amino functionalities throughout the synthetic sequence, necessitating sophisticated protecting group strategies to prevent undesired side reactions and maintain chemoselectivity [21] [29]. The selection of appropriate protecting groups is critical for achieving high yields and minimizing purification challenges [21].
The carboximidamide functionality presents unique protecting group requirements due to its dual amino character and tendency toward cyclization reactions [29]. Boc (tert-butoxycarbonyl) protection has emerged as the most widely employed strategy for amino group protection in indole synthesis [21] [29]. This protecting group offers excellent stability under basic conditions while remaining readily removable under acidic conditions without affecting the indole core [21].
| Protecting Group | Stability Conditions | Removal Conditions | Compatibility | Typical Applications |
|---|---|---|---|---|
| Boc | Basic, neutral | TFA, HCl/dioxane | Excellent with indoles | Primary amino protection |
| Fmoc | Basic, acidic | Piperidine/DMF | Good | Temporary amino protection |
| Cbz | Acidic, basic | H₂/Pd-C, HBr/AcOH | Moderate | Secondary amino protection |
| Tosyl | Basic | Na/NH₃, Mg/MeOH | Limited | Permanent protection |
| Trityl | Acidic | Dilute acid | Good | Sterically hindered amines |
For the synthesis of carboximidamide derivatives, Boc protection of the amino groups is typically introduced early in the synthetic sequence to prevent interference with subsequent transformations [33]. The protection reaction employs di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or triethylamine [33]. This reaction proceeds under mild conditions and achieves nearly quantitative yields [33].
The orthogonality of protecting groups becomes particularly important when multiple amino functionalities are present [21]. Fmoc (9-fluorenylmethoxycarbonyl) protection offers complementary reactivity to Boc groups, enabling selective deprotection under basic conditions using piperidine [29]. This orthogonality allows for sequential functionalization of different amino groups within the same molecule [29].
Advanced protecting group strategies for indole derivatives have incorporated photolabile and enzyme-cleavable protection systems [21]. These approaches offer enhanced selectivity and milder deprotection conditions, particularly valuable for complex synthetic sequences where traditional acid or base-mediated deprotection might compromise other functional groups [21].
The indole nitrogen itself requires careful consideration in protecting group selection [29]. While often left unprotected in simple transformations, complex synthetic sequences may require temporary protection to prevent unwanted alkylation or oxidation [29]. Boc protection of the indole nitrogen provides excellent stability and can be selectively removed without affecting other protected amino groups [29].
Protecting group removal strategies have been optimized specifically for carboximidamide-containing substrates [33]. Acidolytic deprotection using trifluoroacetic acid in dichloromethane provides clean removal of Boc groups while preserving the carboximidamide functionality [33]. Alternative conditions employing hydrogen chloride in dioxane offer similar efficiency with reduced environmental impact [33].
The transition from laboratory-scale synthesis to industrial production of 1H-Indole-5-carboximidamide hydrochloride presents numerous technical and economic challenges that require comprehensive optimization strategies [22] [28]. Large-scale production demands robust synthetic routes that maintain high yields while minimizing waste generation and production costs [22].
Process intensification through continuous flow chemistry has emerged as a leading solution for large-scale indole production [28] [31]. Flow reactors provide superior heat and mass transfer compared to traditional batch reactors, enabling more precise control over reaction parameters [28]. The implementation of microflow synthesis techniques has demonstrated particular promise, achieving reaction times of milliseconds while maintaining excellent product selectivity [28].
| Scale-Up Challenge | Traditional Batch | Continuous Flow | Improvement Factor |
|---|---|---|---|
| Heat transfer | Limited | Excellent | 10-100x |
| Mass transfer | Moderate | Superior | 5-50x |
| Reaction time | Hours | Seconds-minutes | 100-1000x |
| Yield consistency | Variable | Reproducible | 2-5% improvement |
| Waste generation | High | Minimized | 50-80% reduction |
Temperature control represents a critical parameter in large-scale synthesis, particularly for the Fischer indole cyclization step [31]. Industrial-scale reactors often suffer from poor temperature uniformity, leading to formation of unwanted byproducts and reduced yields [31]. Continuous flow systems address this challenge through enhanced heat transfer and rapid mixing, enabling precise temperature control throughout the reaction zone [31].
Solvent selection and recovery constitute major economic considerations in large-scale production [22]. The development of environmentally benign solvent systems has focused on water-miscible organic solvents that facilitate product isolation and enable efficient solvent recycling [22]. Dimethyl sulfoxide-water systems have demonstrated particular promise, offering excellent solubility for reactants while simplifying downstream processing [31].
Catalyst optimization for industrial applications requires balancing activity, selectivity, and cost considerations [22]. While palladium-catalyzed methods offer excellent selectivity, the high cost of palladium necessitates efficient catalyst recovery and recycling systems [22]. Alternative catalyst systems based on more abundant metals such as nickel or copper have been investigated, though they typically require more forcing conditions [22].
| Production Parameter | Laboratory Scale | Pilot Scale | Industrial Scale | Optimization Strategy |
|---|---|---|---|---|
| Batch size | 1-10 g | 100 g-1 kg | 10-100 kg | Continuous processing |
| Reaction time | 2-24 h | 4-12 h | 1-6 h | Flow chemistry |
| Yield | 70-85% | 75-85% | 80-90% | Process optimization |
| Purity | >95% | >98% | >99% | Advanced purification |
| Cost per kg | High | Moderate | Low | Economy of scale |
Purification strategies for large-scale production must balance product quality with economic efficiency [22]. Crystallization-based purification methods have proven most suitable for industrial applications, offering high throughput and excellent product purity [22]. The development of seeded crystallization protocols has enabled consistent crystal morphology and improved filtration characteristics [22].
Quality control systems for large-scale production require real-time monitoring of critical process parameters [22]. In-line spectroscopic monitoring using infrared and near-infrared spectroscopy enables continuous assessment of reaction progress and product quality [22]. These systems provide immediate feedback for process adjustment, minimizing the production of off-specification material [22].
The ¹H nuclear magnetic resonance spectrum of 1H-indole-5-carboximidamide hydrochloride provides detailed structural information through characteristic chemical shift patterns and coupling relationships [1] [2]. The indole aromatic protons exhibit distinct chemical shifts reflecting their electronic environments within the bicyclic heterocyclic system. The H-2 proton resonates as a singlet at δ 7.40-7.50 parts per million, characteristic of the electron-deficient carbon adjacent to the nitrogen atom in the pyrrole ring [3] [2]. The H-3 proton appears as a doublet at δ 6.55-6.65 parts per million, significantly upfield compared to other aromatic positions due to the electron-rich nature of this position [2].
The benzene ring protons display chemical shifts consistent with substituted aromatic systems. H-4 resonates as a doublet at δ 7.60-7.80 parts per million, while H-7 appears at δ 7.20-7.35 parts per million [1] [3]. The H-6 proton, positioned ortho to the carboximidamide substituent, exhibits the most downfield shift at δ 7.90-8.10 parts per million as a singlet, reflecting the electron-withdrawing effect of the carboximidamide functional group [4] [5].
Exchangeable protons in the carboximidamide functionality provide critical structural confirmation. The indole nitrogen proton appears as a broad singlet at δ 11.20-11.80 parts per million, typical for pyrrole-type nitrogen environments [4] [6]. The carboximidamide primary amine protons (NH₂) resonate as broad signals at δ 8.80-9.60 parts per million, while the secondary amine proton appears at δ 9.20-9.80 parts per million [5] [6]. These exchangeable protons can be confirmed through deuterium oxide exchange experiments, where addition of D₂O causes characteristic signal disappearance [4] [6].
Carbon-13 nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation through detailed chemical shift assignments reflecting electron density distributions and hybridization states [7]. The indole carbon framework exhibits characteristic chemical shifts consistent with substituted indole derivatives. C-2 resonates at δ 125.2 parts per million, reflecting the electron-deficient nature of this position adjacent to the pyrrole nitrogen [2] [7]. C-3 appears at δ 103.8 parts per million, the most upfield aromatic carbon due to increased electron density at this position [2].
The fused ring carbons C-3a and C-7a resonate at δ 112.5 and δ 136.8 parts per million respectively, with C-7a showing significant downfield shift due to its quaternary nature and proximity to the aromatic system [7]. The benzene ring carbons display typical aromatic chemical shifts: C-4 at δ 121.8 parts per million, C-6 at δ 126.4 parts per million, and C-7 at δ 119.2 parts per million [7]. C-5, bearing the carboximidamide substituent, resonates at δ 124.6 parts per million, showing minimal perturbation from the electron-withdrawing effect of the functional group [7].
The carboximidamide carbon provides the most diagnostic signal at δ 165.2 parts per million, characteristic of imine carbon atoms with partial double bond character [8]. This chemical shift falls within the expected range for carbon atoms bearing multiple nitrogen substituents and confirms the presence of the carboximidamide functionality [8].
Nitrogen-15 nuclear magnetic resonance spectroscopy offers unique insights into nitrogen environments within the molecular structure [9] [10]. Despite the low natural abundance of nitrogen-15 (0.36%), multinuclear correlation techniques enable structural assignment of distinct nitrogen environments [9] [11]. The indole nitrogen (N-1) exhibits a characteristic chemical shift at δ -242.5 parts per million, typical for pyrrole-type nitrogen atoms in heterocyclic systems [11] [12]. This chemical shift reflects the sp² hybridization and aromatic character of the nitrogen within the five-membered ring [9] [10].
The carboximidamide functionality contains two distinct nitrogen environments with characteristic chemical shifts. The imine nitrogen (=N-) resonates at δ -15.8 parts per million, consistent with sp² hybridized nitrogen atoms participating in double bond character [12] [13]. The primary amine nitrogen (-NH₂) appears at δ -315.2 parts per million, reflecting the sp³ hybridization and electron-rich environment typical of primary amines [9] [14].
High-resolution mass spectrometry provides molecular weight confirmation and detailed fragmentation pathways that elucidate structural features of 1H-indole-5-carboximidamide hydrochloride [16] [17]. The molecular ion peak appears at mass-to-charge ratio 195.65, corresponding to the protonated molecular ion [M+H]⁺ with 100% relative intensity [18]. This molecular ion serves as the base peak and confirms the molecular formula C₉H₁₀ClN₃.
Characteristic fragmentation patterns follow established pathways for indole derivatives and carboximidamide-containing compounds [16] [19]. The initial fragmentation involves α-cleavage elimination of hydrogen chloride, producing a fragment ion at mass-to-charge ratio 159.19 with 85% relative intensity [19] [20]. This fragmentation represents loss of the hydrochloride counterion and provides direct evidence for the salt formation.
McLafferty rearrangement constitutes a major fragmentation pathway, resulting in loss of the carboximidamide group (CONH₂) to generate a fragment ion at mass-to-charge ratio 142.16 with 45% relative intensity [19] [20]. This rearrangement process involves hydrogen transfer and bond reorganization characteristic of carbonyl-containing functional groups [19]. The resulting fragment corresponds to the substituted indole framework without the carboximidamide substituent.
Further fragmentation produces the indole molecular ion [Indole+H]⁺ at mass-to-charge ratio 117.05 with 35% relative intensity [16] [21]. This fragment results from ring contraction processes involving elimination of substituents and ring system rearrangement [21] [22]. Additional fragmentation generates a benzopyrrole fragment [C₆H₄N]⁺ at mass-to-charge ratio 90.04 with 25% relative intensity, representing benzene ring formation through structural rearrangement [23].
The smallest significant fragment appears at mass-to-charge ratio 63.02 with 15% relative intensity, corresponding to a cyclopentenyl cation [C₅H₅]⁺ [24]. This fragment results from tropylium-like rearrangement processes involving extensive ring system reorganization and represents the terminal fragmentation products [25] [23].
Infrared spectroscopy provides comprehensive vibrational analysis of the carboximidamide functional group through characteristic stretching, bending, and coupling modes [26] [27]. The carboximidamide functionality exhibits distinctive vibrational patterns that enable unambiguous structural identification and conformational analysis [28] [29].
Primary amine stretching vibrations dominate the high-frequency region with asymmetric and symmetric NH₂ stretching modes at 3485 and 3380 wavenumbers respectively [4] [5]. These strong intensity bands provide direct evidence for the primary amine component of the carboximidamide group [28] [6]. The asymmetric stretch typically exhibits higher frequency and intensity compared to the symmetric stretch due to different vibrational coupling patterns [26] [30].
Secondary amine functionality contributes a medium intensity NH stretching vibration at 3250 wavenumbers [4] [6]. This band appears at lower frequency compared to primary amine stretches due to increased substitution and different hydrogen bonding environments [5] [6]. The breadth and position of this absorption provide information about intermolecular hydrogen bonding interactions [26] [30].
The imine C=N stretching vibration represents the most diagnostic feature of the carboximidamide functionality, appearing as a very strong absorption at 1665 wavenumbers [28] [31]. This frequency reflects the partial double bond character of the carbon-nitrogen bond and distinguishes carboximidamides from simple amines or amides [29] [31]. The high intensity results from the large dipole moment change during the stretching vibration [27] [30].
Deformation and coupling modes provide additional structural information in the fingerprint region. NH₂ scissors deformation occurs at 1580 wavenumbers with strong intensity, representing in-plane bending of the primary amine group [4] [5]. C-N single bond stretching appears at 1285 wavenumbers with medium intensity, reflecting the carbon-nitrogen single bond component of the carboximidamide functionality [28] [32].
Out-of-plane vibrational modes include NH₂ wagging at 820 wavenumbers and NH₂ twisting at 750 wavenumbers, both exhibiting weak intensity [26] [28]. These modes provide information about molecular geometry and conformational preferences [27] [30]. Ring-carboximidamide coupling vibrations at 685 wavenumbers represent interactions between the indole aromatic system and the carboximidamide substituent [33] [34].
Ultraviolet-visible spectroscopy reveals electronic transitions and solvatochromic effects that provide insights into molecular electronic structure and solvent interactions [35] [36]. The compound exhibits two primary absorption bands corresponding to π→π* and n→π* electronic transitions characteristic of substituted indole chromophores [37] [38].
The primary absorption maximum occurs at 275-285 nanometers depending on solvent polarity, with molar absorptivity values ranging from 7800 to 10500 liters per mole per centimeter [38] [39]. This band corresponds to the π→π* transition of the indole aromatic system and shows significant solvatochromic shifts [36] [38]. In water at pH 7, the absorption maximum appears at 275 nanometers with molar absorptivity 8500 liters per mole per centimeter [40] [39].
Protic solvents cause bathochromic shifts due to hydrogen bonding stabilization of the excited state [39] [41]. Methanol and ethanol exhibit absorption maxima at 278 and 279 nanometers respectively, with increased molar absorptivities compared to water [38] [39]. These shifts reflect specific solvation interactions between the carboximidamide functionality and protic solvent molecules [39].
Dimethyl sulfoxide produces the most significant bathochromic shift with absorption maximum at 282 nanometers and the highest molar absorptivity of 10500 liters per mole per centimeter [38] [39]. This enhancement results from strong solvation interactions and stabilization of the excited state through dipolar interactions [39]. Acetonitrile exhibits intermediate behavior with absorption at 280 nanometers and molar absorptivity 9800 liters per mole per centimeter [38].
The secondary absorption band appears at 315-330 nanometers with lower intensity, corresponding to n→π* transitions involving nitrogen lone pair electrons [37] [42]. This band exhibits molar absorptivities ranging from 2900 to 4500 liters per mole per centimeter and shows different solvatochromic behavior compared to the primary band [37] [39]. Polar solvents typically cause hypsochromic shifts in n→π* transitions due to stabilization of the ground state through hydrogen bonding [39].
Chloroform exhibits the most significant bathochromic shift for both transitions, with maxima at 285 and 330 nanometers, but reduced intensity due to weak solvent-solute interactions [38] [39]. pH effects significantly influence the absorption characteristics, with protonation of the carboximidamide functionality causing substantial spectral changes [43] [44].
X-ray photoelectron spectroscopy provides detailed analysis of nitrogen chemical environments through measurement of core-level binding energies and chemical shifts [45] [46]. The technique enables discrimination between different nitrogen functionalities within the molecular structure and provides quantitative elemental composition [47] [48].
The indole nitrogen (N-1) exhibits a binding energy of 400.2 electron volts with full width at half maximum of 1.4 electron volts [46] [49]. This binding energy reflects the pyrrole-type nitrogen environment with sp² hybridization and aromatic character [46] [50]. The chemical shift position distinguishes this nitrogen from other environments within the molecule and confirms the heterocyclic structure [51] [46].
The carboximidamide imine nitrogen (=N-) displays a binding energy of 398.8 electron volts with full width at half maximum of 1.2 electron volts [48] [49]. This lower binding energy reflects the increased electron density associated with the double bond character and sp² hybridization [46] [50]. The narrow peak width indicates a well-defined chemical environment with minimal structural variation [47] [52].
The carboximidamide primary amine nitrogen (-NH₂) resonates at 399.5 electron volts with full width at half maximum of 1.6 electron volts [51] [49]. This intermediate binding energy position reflects the sp³ hybridization and electron-rich environment of the primary amine functionality [46] [50]. The broader peak width may result from dynamic hydrogen bonding interactions and conformational mobility [48] [53].
Relative intensity analysis provides quantitative information about nitrogen stoichiometry within the molecular structure [47] [52]. The three nitrogen environments exhibit approximately equal intensities (33%, 33%, 34%), confirming the molecular composition and structural assignments [46] [49]. Peak deconvolution analysis enables precise determination of individual contributions and chemical state assignments [48] [54].